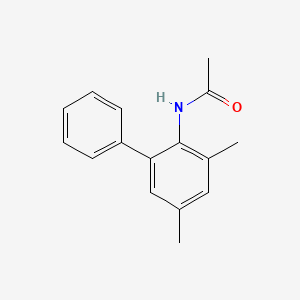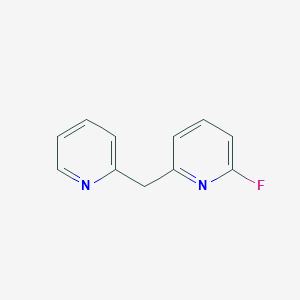
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene is an organosilicon compound characterized by the presence of two trimethylsilyl groups and two fluorine atoms attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-1,2-bis(trimethylsilyl)benzene typically involves the introduction of trimethylsilyl groups to a difluorobenzene precursor. One common method is the reaction of 4,5-difluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
化学反応の分析
Types of Reactions
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it acts as an aryl donor.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines. The reactions are typically carried out in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives where the fluorine atoms are replaced by nucleophiles.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the aryl groups.
科学的研究の応用
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene has several applications in scientific research:
Materials Science: It is used as a precursor for developing silicon-based materials, including silicon carbide coatings through plasma-assisted chemical vapor deposition (CVD) processes.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Analytical Chemistry: It can be used as an internal standard in quantitative nuclear magnetic resonance (qNMR) spectroscopy for the quantitation of small organic molecules.
作用機序
The mechanism of action of 4,5-Difluoro-1,2-bis(trimethylsilyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the trimethylsilyl groups. This dual effect makes the compound a versatile intermediate in various organic transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
類似化合物との比較
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but lacks the fluorine atoms, making it less reactive in certain substitution reactions.
1,2-Bis(trimethylsilyl)benzene: Similar but without the fluorine atoms, affecting its electronic properties and reactivity.
Uniqueness
4,5-Difluoro-1,2-bis(trimethylsilyl)benzene is unique due to the presence of both fluorine and trimethylsilyl groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and materials science .
特性
分子式 |
C12H20F2Si2 |
|---|---|
分子量 |
258.45 g/mol |
IUPAC名 |
(4,5-difluoro-2-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H20F2Si2/c1-15(2,3)11-7-9(13)10(14)8-12(11)16(4,5)6/h7-8H,1-6H3 |
InChIキー |
TVFJLPJIINWDHR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C=C(C(=C1)F)F)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester](/img/structure/B14126122.png)

![(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoate](/img/structure/B14126141.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126145.png)
![3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14126150.png)


![N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide](/img/structure/B14126170.png)
![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)

![N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14126189.png)

![2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)
